Bienvenue dans la boutique en ligne BenchChem!

NF449

P2X receptor pharmacology ligand-gated ion channels purinergic signaling

NF449 is the definitive P2X1 antagonist for researchers requiring unambiguous receptor discrimination. With a picomolar IC50 at P2X1 homomers, 600–1,600-fold selectivity over P2X3, and >100,000-fold over P2X2, it outperforms suramin, PPADS, and NF279 by 3–6 orders of magnitude. Its precise tetra-aryl sulfonate architecture and central urea bridge are essential for this selectivity—structural modifications degrade potency by ≥90%. Also a validated Gsα-selective antagonist (IC50 140 nM). Supplied at ≥95% purity for platelet, vascular, HIV entry, and GPCR signaling research.

Molecular Formula C41H32N6O29S8
Molecular Weight 1329.3 g/mol
CAS No. 389142-38-5
Cat. No. B3340316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNF449
CAS389142-38-5
Synonyms4,4,',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis(carbonylimino)))tetrakis(benzene-1,3-disulfonate)
NF 449
NF-449
NF449
Molecular FormulaC41H32N6O29S8
Molecular Weight1329.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC6=C(C=C(C=C6)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C41H32N6O29S8/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)
InChIKeyFXAIVMYRMNONEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NF449 (CAS 389142-38-5) for P2X1 Purinergic Receptor Research and Platelet Pharmacology


NF449 (octasodium salt; CAS 389142-38-5) is a suramin-derived, symmetrical tetrasulfonate compound that functions as a potent and highly subtype-selective antagonist of the P2X1 purinergic receptor [1]. In heterologous expression systems, NF449 blocks homomeric rat and human P2X1 receptors with picomolar to sub-nanomolar IC50 values, representing a potency improvement of three to six orders of magnitude over the parent compound suramin [2]. The compound additionally demonstrates selective antagonism of the Gsα G-protein subunit, suppressing GTPγS binding to Gsα-s with an IC50 of 140 nM while sparing Giα-1 [3]. These dual pharmacological activities—high-affinity P2X1 blockade and Gsα-subtype-selective G-protein antagonism—define NF449's unique functional profile among suramin-class compounds.

NF449 (CAS 389142-38-5) Differentiation from Generic Suramin-Class P2X Antagonists


Generic suramin-class P2X antagonists (e.g., suramin, PPADS, NF279) exhibit overlapping subtype selectivity profiles and micromolar potency ranges that limit their utility in discriminating P2X1-mediated responses from those of co-expressed P2X3, P2X2, or P2Y receptors [1]. NF449 is structurally optimized via a precise tetra-aryl sulfonate architecture and a central urea bridge that collectively confer a 3–6 order-of-magnitude potency gain at P2X1 homomers relative to suramin, with 600–1600-fold selectivity over P2X3 and >100,000-fold over P2X2 [2]. Any structural modification—including deletion or positional shift of sulfonic acid groups or replacement of the urea bridge—reduces P2X1 potency by ≥90%, confirming that the precise molecular configuration of NF449 is essential for its exceptional selectivity [3]. Consequently, substitution with less structurally constrained suramin analogs will invariably degrade P2X1 discrimination and compromise experimental reproducibility.

NF449 (CAS 389142-38-5) Quantitative Differentiation Evidence: Comparator-Based Potency and Selectivity Data


NF449 vs. Suramin and PPADS: Sub-Nanomolar Potency Advantage at Recombinant P2X1 Receptors

NF449 blocks recombinant rat P2X1 receptors with an IC50 of 0.3 nM, compared to reported IC50 values for suramin in the low micromolar range (~1–10 μM) and PPADS in the 1–2.6 μM range at P2X1 [1]. This represents a potency advantage of approximately 3,300- to 33,000-fold over suramin and 3,300- to 8,600-fold over PPADS. In functional tissue assays using rat pulmonary arteries, the rank order of antagonist potency was NF449 > PPADS = suramin, confirming the potency hierarchy in native P2X1-expressing tissues [2].

P2X receptor pharmacology ligand-gated ion channels purinergic signaling

NF449 vs. NF279 and A438079: P2X1 Receptor Antagonists in HIV-1 Entry Inhibition

In HIV-1 infection studies, both NF449 and NF279 blocked productive infection at the viral membrane fusion step, whereas the P2X7-selective antagonist A438079 showed limited effect on productive infection and fusion [1]. While both NF449 and NF279 demonstrated inhibitory activity across multiple HIV-1 Env clades, the study established that P2X1 antagonism—not P2X7 blockade—mediates the antiviral effect, positioning NF449 as a mechanistically validated tool with the highest reported P2X1 potency among tested compounds [1].

HIV-1 entry viral membrane fusion purinergic receptor pharmacology

NF449 Subtype Selectivity: 19-Fold to >100,000-Fold P2X1 Preference Over Other P2 Receptors

NF449 demonstrates a selectivity window of at least 19-fold for P2X1 over P2X3, P2Y1, P2Y2, and P2Y11 receptors in rat vas deferens functional assays (pIC50 = 6.31 ± 0.04 at P2X1) [1]. In recombinant rat P2X receptor profiling, the selectivity gradient is even more pronounced: NF449 inhibits rP2X1 with IC50 = 0.3 nM, requiring 6,000-fold higher concentrations for rP2X3 (IC50 = 1.8 μM), 157,000-fold higher for rP2X2 (IC50 = 47 μM), and >1,000,000-fold higher for rP2X4 (IC50 > 300 μM) [2]. At human receptors, NF449 exhibits an 800,000-fold selectivity window between hP2X1 (IC50 = 0.05 nM) and hP2X7 (IC50 = 40 μM) [3].

receptor subtype selectivity P2X1 pharmacology off-target profiling

NF449 vs. Suramin in G-Protein Antagonism: Gsα-Selective Inhibition with 30-Fold Discrimination Over Gi/Go

NF449 selectively suppresses the association rate of [35S]GTPγS binding to Gsα-s with an IC50 of 140 nM, while showing no inhibition of Giα-1 [1]. In contrast, the parent compound suramin acts as a non-selective G-protein inhibitor that does not discriminate between G-protein subtypes. NF449 disrupts β-adrenergic receptor coupling to Gs with an EC50 of 7.9 μM, whereas concentrations >30-fold higher are required to disrupt A1-adenosine receptor coupling to Gi/Go, and angiotensin II type-1 receptor (Gq-coupled) function is barely affected . NF503, another Gs-selective analog, shows similar Gs-selectivity but lacks NF449's high-affinity P2X1 antagonism .

G-protein coupled receptor signaling Gsα antagonist adenylyl cyclase

NF449 Binding Site Architecture: Unique Three-Lobe Coordination Confers Subtype Selectivity Unavailable in Simpler Antagonists

Chimeric receptor and point mutagenesis studies mapped NF449 binding to three distinct structural domains of the human P2X1 receptor: (1) the core ATP-binding pocket, (2) positively charged residues at the base of the cysteine-rich head region, and (3) variant residues in the dorsal fin region of the adjacent subunit [1]. Sensitivity to NF449 was reduced by approximately 60-fold in chimeras replacing the cysteine-rich head and by approximately 135-fold in chimeras replacing the dorsal fin region [1]. In contrast, suramin and PPADS sensitivity was largely preserved in P2X1/4 chimeras, indicating that a significant number of residues required for suramin/PPADS binding are present in the P2X4 receptor and that these antagonists lack the precise structural complementarity that defines NF449's selectivity [1].

molecular pharmacology antagonist binding site P2X1 receptor structure

NF449 Functional Selectivity in Human Platelets: P2X1 Blockade with 70-Fold Discrimination Over P2Y1

In washed human platelets, NF449 inhibits α,β-methyleneadenosine 5′-triphosphate (αβ-meATP)-induced P2X1-mediated shape change with an IC50 of 83 ± 13 nM and calcium influx with a pA2 of 7.2 ± 0.1 (pIC50 = 6.95) [1]. At the Gq-coupled P2Y1 receptor mediating ADP-induced calcium mobilization, NF449 showed substantially lower potency (IC50 = 5.8 ± 2.2 μM), representing a ~70-fold selectivity window for P2X1 over P2Y1. NF449 was a very weak antagonist of the Gi-coupled P2Y12 receptor, which mediates adenylyl cyclase inhibition [1]. At a selective P2X1-blocking dose (10 mg/kg i.v. in mice), NF449 decreased intravascular platelet aggregation in a systemic thromboembolism model (35 ± 4% vs. 51 ± 3% platelet consumption; p = 0.0061; n = 10) without prolonging bleeding time (106 ± 16 s vs. 78 ± 7 s; p = 0.1209; n = 10) [1].

platelet pharmacology thrombosis P2 receptor selectivity

NF449 (CAS 389142-38-5) Validated Research Applications Based on Quantitative Differentiation Evidence


Definitive Pharmacological Identification of P2X1-Mediated Responses in Native Tissues

NF449 is the tool of choice for isolating P2X1-specific contributions in native tissues co-expressing multiple P2 receptor subtypes. Its 6,000× selectivity over P2X3 and >100,000× selectivity over P2X2 enables experimental designs where P2X1 blockade can be confidently attributed without cross-inhibition of other P2X or P2Y receptors [1]. This application is validated by functional studies in rat pulmonary arteries where NF449 completely abolished αβ-meATP-induced contractions with a potency rank order of NF449 > PPADS = suramin, confirming its utility for vascular smooth muscle P2X1 pharmacology [2]. For researchers requiring unambiguous P2X1 attribution, NF449's selectivity profile makes it the definitive reagent relative to suramin or PPADS.

Platelet P2X1 Receptor Functional Studies and Thrombosis Model Development

NF449 provides selective P2X1 blockade in human platelets (IC50 = 83 nM for shape change) with ~70-fold discrimination over the Gq-coupled P2Y1 ADP receptor, enabling clean dissection of P2X1-dependent versus P2Y1-dependent platelet activation pathways [1]. In murine systemic thromboembolism models, NF449 at 10 mg/kg i.v. produces selective P2X1 inhibition without affecting P2Y1 or P2Y12, reducing intravascular platelet aggregation (35 ± 4% vs. 51 ± 3% consumption) without prolonging bleeding time [1]. This functional selectivity profile supports NF449's application in antithrombotic target validation studies where preservation of hemostatic function is a critical experimental consideration.

HIV-1 Viral Entry Mechanism Studies Involving Purinergic Receptor Antagonism

NF449 has been validated as a P2X1-selective antagonist that blocks HIV-1 productive infection at the viral membrane fusion step, with activity demonstrated across multiple HIV-1 Env clades in cell lines and primary cells [1]. Head-to-head comparisons established that P2X1 antagonism (NF449, NF279)—not P2X7 antagonism (A438079)—mediates the antiviral effect, providing a clear mechanistic rationale for selecting NF449 in HIV-1 entry research [1]. NF449's superior P2X1 potency relative to NF279 (0.05–0.3 nM vs. sub-micromolar) further recommends it for studies requiring maximal P2X1 occupancy at minimal compound concentrations.

Gsα-Coupled GPCR Signaling Pathway Dissection

NF449 is a validated Gsα-selective G-protein antagonist that suppresses GTPγS binding to Gsα-s (IC50 = 140 nM) without inhibiting Giα-1, and blocks β-adrenergic receptor/Gs coupling (EC50 = 7.9 μM) with >30-fold selectivity over Gi/Go-coupled receptor disruption [1]. This Gsα-selective activity is structurally distinct from NF449's P2X1 antagonism and is not shared by other high-potency P2X1 antagonists such as NF279 [1]. For researchers investigating Gs-dependent cAMP signaling cascades, NF449 offers a unique dual-action tool that can be employed either as a P2X1 antagonist (at low nM concentrations) or as a Gsα antagonist (at μM concentrations), providing experimental flexibility not available from any single alternative compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for NF449

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.